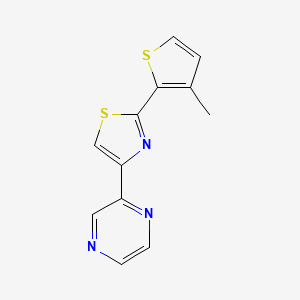![molecular formula C13H20N6 B6623170 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile](/img/structure/B6623170.png)
4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile, also known as DMTB, is a chemical compound that has been widely used in scientific research. DMTB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Wirkmechanismus
4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile inhibits PARP by binding to its catalytic domain, which prevents PARP from binding to damaged DNA and initiating the DNA repair process. This leads to the accumulation of DNA damage and ultimately cell death. 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile has been shown to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects
4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer, making it a promising candidate for cancer therapy. Additionally, 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury. This is thought to be due to the inhibition of PARP, which can lead to the accumulation of DNA damage and ultimately cell death in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile is its potency and selectivity as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one of the limitations of 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile. One area of interest is the development of 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile analogs with improved potency and selectivity for PARP inhibition. Another area of interest is the combination of 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile with other DNA-damaging agents to enhance their efficacy in cancer therapy. Additionally, the neuroprotective effects of 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile in models of brain injury warrant further investigation. Overall, 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile is a promising compound with a wide range of scientific research applications.
Synthesemethoden
The synthesis of 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile involves a multi-step process that starts with the reaction of 2,3,6-trimethylbenzonitrile with piperazine in the presence of a base to form 4-(2,3,6-trimethylphenyl)piperazine. This intermediate is then reacted with 5,6-dimethyl-1,2,4-triazine-3-amine in the presence of a coupling agent to form 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 4-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[4-(5,6-dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-11-12(2)16-17-13(15-11)19-9-7-18(8-10-19)6-4-3-5-14/h3-4,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSLLOQFUGEGON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)N2CCN(CC2)CCCC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide](/img/structure/B6623098.png)
![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)
![2-(Hydroxymethyl)-5-[(4-propan-2-ylsulfanylphenyl)methoxy]pyran-4-one](/img/structure/B6623112.png)
![5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6623118.png)

![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)
![2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6623149.png)
![2-[(E)-2-(4-methoxy-3-methylsulfanylphenyl)ethenyl]-6-methylpyrazine](/img/structure/B6623155.png)
![1-(2,2-dimethoxyethyl)-4-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine](/img/structure/B6623175.png)
![1-[2-(4-methyl-1H-indol-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B6623182.png)
![4-[[(5-ethyl-1H-pyrazole-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6623183.png)
![4-(3-Chloropyridin-4-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B6623185.png)
